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Compound of Interest

Compound Name: 2-Bromobenzo[h]quinazoline

Cat. No.: B15225338

Technical Guide: 2-Bromobenzo[h]quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzo[h]quinazoline, a
heterocyclic compound of interest in medicinal chemistry and materials science. Due to the
limited availability of direct experimental data for this specific molecule, this guide presents a
plausible synthetic route, predicted properties based on analogous compounds, and detailed
experimental protocols adapted from established methodologies for related quinazoline
derivatives.

Chemical Identity and Properties

While a specific CAS number for 2-Bromobenzo[h]quinazoline is not currently assigned in
major chemical databases, its identity can be clearly defined based on its parent structure,
benzo[h]quinazoline (CAS Number: 230-28-4).

IUPAC Name: 2-Bromobenzo[h]quinazoline
Molecular Formula: C12H7BrNz
Molecular Weight: 259.11 g/mol

The following table summarizes key quantitative data, with some values being theoretical or
derived from analogous brominated quinazoline compounds due to the absence of specific
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experimental data for 2-Bromobenzo[h]quinazoline.

Property Value Source

Molecular Weight 259.11 g/mol Calculated

Exact Mass 257.98 g/mol Calculated

Melting Point Not Determined (Expected Analogous Compounds
>150 °C)

Boiling Point Not Determined -

1H NMR (CDCls, ppm) Predicted 6 7.5-9.5 (m, Ar-H) Analogous Compounds

13C NMR (CDCls, ppm) Predicted 6 120-160 (Ar-C) Analogous Compounds

Predicted ~1620 (C=N),
IR (KBr, cm™1) Analogous Compounds
~1580, 1450 (Ar C=C)

Predicted m/z 258/260 (M*, Br )
Mass Spec (El) ot | Theoretical
isotopes

Proposed Synthetic Pathway

A plausible and chemically sound synthetic route for 2-Bromobenzo[h]quinazoline can be
envisioned via a multi-step process starting from commercially available precursors. The key
transformation involves the introduction of a bromine atom at the 2-position of the
benzo[h]quinazoline core. A reliable method for this is the Sandmeyer reaction, which proceeds
through a diazonium salt intermediate.

The proposed synthetic workflow is illustrated below:
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Step 1: Synthesis of Benzo[h]quinazolin-2(1H)-one Step 2: Synthesis of 2-Aminobenzo[h]quinazoline Step 3: Sandmeyer Reaction
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Caption: Proposed synthetic pathway for 2-Bromobenzo[h]quinazoline.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of 2-
Bromobenzo[h]quinazoline based on the pathway described above. These protocols are
adapted from established procedures for the synthesis of analogous quinazoline derivatives.

Synthesis of Benzo[h]quinazolin-2(1H)-one

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 1-naphthylamine (1 equivalent) and urea (2 equivalents).

¢ Reaction Conditions: Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will

solidify upon completion.

o Work-up and Purification: Cool the reaction mixture to room temperature. Triturate the solid
with hot water, followed by ethanol to remove any unreacted starting materials. The resulting
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solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield
benzo[h]quinazolin-2(1H)-one.

Synthesis of 2-Aminobenzo[h]quinazoline

Chlorination: In a fume hood, reflux a mixture of benzo[h]quinazolin-2(1H)-one (1 equivalent)
in phosphorus oxychloride (POCIs, 5-10 equivalents) for 4-6 hours.

Removal of POCIs: After cooling, carefully pour the reaction mixture onto crushed ice with
vigorous stirring.

Isolation of 2-Chlorobenzo[h]quinazoline: The precipitated solid, 2-
chlorobenzo[h]quinazoline, is collected by filtration, washed with cold water until neutral, and
dried.

Amination: Heat the crude 2-chlorobenzo[h]quinazoline in a sealed tube with a solution of
ammonia in ethanol at 150-160 °C for 8-10 hours.

Purification: After cooling, the solvent is evaporated, and the residue is treated with a dilute
sodium hydroxide solution. The solid product, 2-aminobenzo[h]quinazoline, is collected by
filtration, washed with water, and recrystallized from a suitable solvent such as ethanol.

Synthesis of 2-Bromobenzo[h]quinazoline (Sandmeyer
Reaction)

Diazotization: Suspend 2-aminobenzo[h]quinazoline (1 equivalent) in a mixture of
hydrobromic acid (HBr, 48%) and water at 0-5 °C. To this stirred suspension, add a solution
of sodium nitrite (NaNOz, 1.1 equivalents) in water dropwise, maintaining the temperature
below 5 °C. Stir the resulting solution for 30 minutes to ensure complete formation of the
diazonium salt.

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(l) bromide (CuBr, 1.2
equivalents) in HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution
with vigorous stirring.

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature
and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium
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salt. Cool the mixture and extract the product with a suitable organic solvent (e.g.,
dichloromethane or ethyl acetate).

 Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and
brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure. The crude 2-Bromobenzo[h]quinazoline can be purified by column
chromatography on silica gel or by recrystallization.

Potential Applications

Derivatives of quinazoline are known to possess a wide range of biological activities, including
anticancer, antimalarial, and anti-inflammatory properties. The introduction of a bromine atom
at the 2-position of the benzo[h]quinazoline scaffold provides a versatile handle for further
chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to
generate novel and diverse chemical entities for drug discovery and materials science
applications. The 2-bromo substituent can significantly influence the electronic properties and
biological activity of the parent molecule.

¢ To cite this document: BenchChem. [CAS number and IUPAC name for 2-
Bromobenzo[h]quinazoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15225338#cas-number-and-iupac-name-for-2-
bromobenzo-h-quinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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